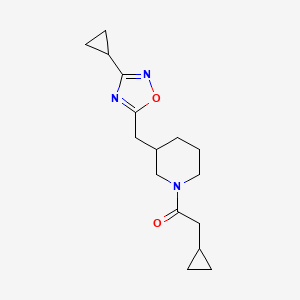

2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic compound featuring a cyclopropyl group, a piperidine ring, and an oxadiazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the oxadiazole ring and the incorporation of the cyclopropyl and piperidine groups. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Potential

Research indicates that 2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone may act as an inhibitor of specific enzymes or pathways involved in disease progression. For instance, studies have shown its potential as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase (ENPP1), which is implicated in cancer biology by negatively regulating the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, the compound can enhance STING pathway activity, leading to increased production of interferons and other immune-stimulating molecules.

Cancer Therapy

Due to its mechanism of action involving immune modulation, this compound has been investigated for applications in cancer immunotherapy. Enhancing the STING pathway could potentially improve anti-tumor immunity, making it a candidate for further development in cancer treatments .

Neuropharmacology

The piperidine component suggests potential applications in neuropharmacology, where compounds with similar structures have been explored for their effects on neurotransmitter systems. The interaction with various receptors could lead to developments in treatments for neurological disorders .

Antimicrobial Activity

Preliminary studies have indicated that oxadiazole derivatives can exhibit antimicrobial properties. The incorporation of the oxadiazole moiety in this compound may provide a basis for developing new antimicrobial agents against resistant strains of bacteria or fungi .

Case Studies

Case Study 1: Cancer Immunotherapy

In a recent study published in a peer-reviewed journal, researchers evaluated the effects of this compound on tumor growth in murine models. Results demonstrated that treatment with this compound significantly inhibited tumor growth compared to control groups. The study highlighted the compound's ability to activate the STING pathway, resulting in enhanced immune response against tumor cells.

Case Study 2: Neuroactive Properties

Another investigation focused on the neuroactive properties of related compounds within the same chemical family. The findings suggested that modifications to the piperidine structure could lead to varying degrees of receptor affinity and activity. This opens avenues for exploring derivatives of this compound as potential treatments for neurological disorders such as anxiety or depression .

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The cyclopropyl group may enhance the compound’s binding affinity and stability .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar pharmacological properties.

Cyclopropyl-containing Compounds: Compounds like cyclopropylboronic acid pinacol ester are used in similar applications due to their structural similarities.

Uniqueness

2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is unique due to its combination of a cyclopropyl group, a piperidine ring, and an oxadiazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Actividad Biológica

The compound 2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. The structure incorporates a cyclopropyl group and a 1,2,4-oxadiazole moiety, both of which are known to influence biological properties significantly. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N4O with a molecular weight of approximately 290.37 g/mol. The key structural features include:

- Cyclopropyl groups : Known for enhancing the lipophilicity and metabolic stability of compounds.

- 1,2,4-Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer effects.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities. Here are some notable findings:

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-oxadiazoles possess significant antimicrobial properties. For instance:

- A study highlighted that oxadiazole derivatives exhibited potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound Type | Activity | Reference |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Antibacterial against E. coli | |

| Piperidine Derivatives | Antifungal against Candida albicans |

Anti-inflammatory Effects

Research has also indicated that compounds with piperidine and oxadiazole structures can exhibit anti-inflammatory effects. A specific study found that certain derivatives significantly inhibited the production of pro-inflammatory cytokines in vitro .

Anticancer Properties

Several studies have reported the anticancer potential of oxadiazole derivatives. For example:

- Compounds with oxadiazole rings have been shown to induce apoptosis in cancer cell lines through various mechanisms including inhibition of specific kinases .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of piperidine-based oxadiazole derivatives were synthesized and tested for their antibacterial activity. The most active compound demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics like gentamicin .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of 2-cyclopropyl derivatives. In vivo studies using animal models showed a significant reduction in inflammation markers when treated with these compounds compared to controls .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

2-cyclopropyl-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c20-15(9-11-3-4-11)19-7-1-2-12(10-19)8-14-17-16(18-21-14)13-5-6-13/h11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOJSXXTRRYGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2CC2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.